molecular formula C9H10ClNO2 B2577980 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride CAS No. 2173996-87-5

5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride

Cat. No. B2577980
CAS RN: 2173996-87-5
M. Wt: 199.63
InChI Key: UPBGEGYSUWZNGD-UHFFFAOYSA-N
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Description

“5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2173996-87-5 . It has a molecular weight of 199.64 . The IUPAC name for this compound is 6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9NO2.ClH/c11-9(12)8-5-4-6-2-1-3-7(6)10-8;/h4-5H,1-3H2,(H,11,12);1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It is stored at room temperature .

Scientific Research Applications

Pharmaceutical Research

"6,7-Dihydro-5H-cyclopenta[b] pyridine" derivatives are predominantly utilized in pharmaceutical research. They serve as key intermediates in the synthesis of various drugs, including fourth-generation Cefpirome, showcasing their vital role in developing antibacterial agents. The synthesis methods, such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, highlight the chemical versatility and potential for creating diverse pharmaceutical compounds. The acrolein route, in particular, is noted for its high yield (up to 87.4%), indicating its favorable prospects for large-scale production (Fu Chun, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)8-5-4-6-2-1-3-7(6)10-8;/h4-5H,1-3H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBGEGYSUWZNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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